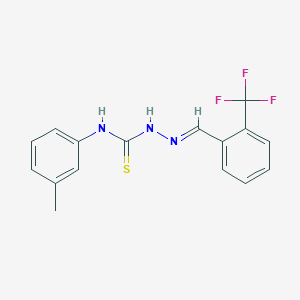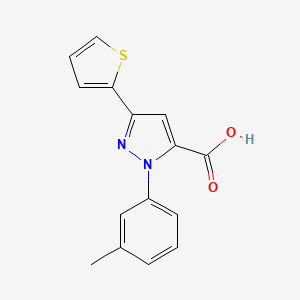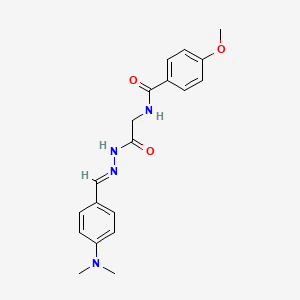
2-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes benzyloxy, benzoyl, carbohydrazonoyl, bromophenyl, and chlorobenzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate typically involves multiple steps, including the protection of functional groups, bromination, and coupling reactions. One common method involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxybenzaldehyde is protected by benzylation to form 4-benzyloxybenzaldehyde.
Formation of Benzoyl Hydrazone: 4-benzyloxybenzaldehyde is reacted with hydrazine to form 4-benzyloxybenzoyl hydrazone.
Bromination: The benzoyl hydrazone is then brominated to introduce the bromophenyl group.
Coupling Reaction: Finally, the brominated product is coupled with 2-chlorobenzoic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbohydrazonoyl group can be reduced to form hydrazine derivatives.
Substitution: The bromophenyl and chlorobenzoate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the bromine or chlorine atoms.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl and benzoate derivatives.
Scientific Research Applications
2-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The benzyloxy and benzoyl groups may interact with enzymes and receptors, modulating their activity. The bromophenyl and chlorobenzoate groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate .
- 4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate .
Uniqueness
2-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-4-bromophenyl 2-chlorobenzoate is unique due to the presence of both bromophenyl and chlorobenzoate groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
767289-34-9 |
|---|---|
Molecular Formula |
C28H20BrClN2O4 |
Molecular Weight |
563.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C28H20BrClN2O4/c29-22-12-15-26(36-28(34)24-8-4-5-9-25(24)30)21(16-22)17-31-32-27(33)20-10-13-23(14-11-20)35-18-19-6-2-1-3-7-19/h1-17H,18H2,(H,32,33)/b31-17+ |
InChI Key |
URRLEIXZIIWFFI-KBVAKVRCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(E)-(2-Chloro-6-fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12016082.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12016096.png)



![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016126.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12016144.png)
![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B12016149.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12016152.png)
